molecular formula C24H20F2N2O3S2 B2671156 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941925-60-6

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2671156
CAS RN: 941925-60-6
M. Wt: 486.55
InChI Key: RYNFTYVJBKBINB-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been found to possess diverse biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Synthesis and Characterization

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its derivatives have been explored in various synthesis and characterization studies. These studies have led to the discovery of compounds with potential biological activities, including antitumor properties. For instance, a study by Guerra et al. (2021) discussed the synthesis of dibenzothiazines with antiproliferative activity, highlighting the dibenzothiazine core as a novel building block targeting tubulin dynamics (Guerra et al., 2021). Similarly, Manolov, Ivanov, and Bojilov (2021) reported the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, demonstrating the diverse applications of this chemical framework (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

The compounds derived from this compound have shown a range of biological activities. For instance, Küçükgüzel et al. (2013) synthesized derivatives that exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). Another study by Hutchinson et al. (2001) synthesized fluorinated benzothiazoles that were potently cytotoxic against certain breast cancer cell lines (Hutchinson et al., 2001).

Chemical Reactivity and Applications

The chemical reactivity and applications of this compound derivatives have been explored in various contexts. A study by He et al. (2015) discussed the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium di- and monofluoroalkanesulfinates, demonstrating the synthetic utility of these compounds (He et al., 2015).

Potential Therapeutic Applications

The therapeutic potential of derivatives of this compound has been investigated. For example, Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Environmental and Biological Sciences Applications

The use of derivatives in environmental and biological sciences has been demonstrated by Wang et al. (2012), who developed a reaction-based fluorescent probe for discriminating thiophenols over aliphaticthiols, highlighting the utility of these compounds in sensitive detection techniques (Wang et al., 2012).

properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3S2/c25-18-14-20(26)23-21(15-18)32-24(27-23)28(16-17-8-3-1-4-9-17)22(29)12-7-13-33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNFTYVJBKBINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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